1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group at the first position, a methoxy group at the sixth position, and a benzo[d]imidazol-2(3H)-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with benzyl chloride and methoxybenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate cyclization and formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 1-Benzyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one.
Reduction: 1-Benzyl-6-methoxy-1,2-dihydro-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various 1-alkyl or 1-aryl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one derivatives.
Scientific Research Applications
1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Benzyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the methoxy group at the sixth position.
6-Methoxy-1H-benzo[d]imidazol-2(3H)-one: Lacks the benzyl group at the first position.
1-Benzyl-5-methoxy-1H-benzo[d]imidazol-2(3H)-one: Methoxy group is at the fifth position instead of the sixth.
Uniqueness: 1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the specific positioning of the benzyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both groups can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-benzyl-5-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H14N2O2/c1-19-12-7-8-13-14(9-12)17(15(18)16-13)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
ACRQWIQDRXEJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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